molecular formula C8H19N3 B128841 (1,2-Diethylpyrazolidin-3-yl)methanamine CAS No. 155429-85-9

(1,2-Diethylpyrazolidin-3-yl)methanamine

Cat. No. B128841
CAS RN: 155429-85-9
M. Wt: 157.26 g/mol
InChI Key: BNSMOUZZWZVPJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,2-Diethylpyrazolidin-3-yl)methanamine, also known as DEPM, is a chemical compound that has been extensively studied for its potential therapeutic properties. It is a derivative of pyrazolidine, which is a cyclic organic compound that contains a five-membered ring with two nitrogen atoms. DEPM has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various scientific research applications.

Mechanism of Action

The exact mechanism of action of (1,2-Diethylpyrazolidin-3-yl)methanamine is not fully understood, but it is believed to act by inhibiting the activity of various enzymes involved in cancer cell proliferation and dopamine metabolism. (1,2-Diethylpyrazolidin-3-yl)methanamine has been shown to inhibit the activity of monoamine oxidase, an enzyme that breaks down dopamine in the brain. This leads to an increase in dopamine levels, which may help alleviate the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
(1,2-Diethylpyrazolidin-3-yl)methanamine has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to have antioxidant properties, which may help protect cells from oxidative damage. (1,2-Diethylpyrazolidin-3-yl)methanamine has also been shown to inhibit the activity of various enzymes involved in cancer cell proliferation, including DNA topoisomerase II and ribonucleotide reductase.

Advantages and Limitations for Lab Experiments

(1,2-Diethylpyrazolidin-3-yl)methanamine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high purity. It has also been extensively studied for its potential therapeutic properties, making it a promising candidate for further research. However, (1,2-Diethylpyrazolidin-3-yl)methanamine also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on (1,2-Diethylpyrazolidin-3-yl)methanamine. One area of interest is the development of (1,2-Diethylpyrazolidin-3-yl)methanamine-based drugs for the treatment of cancer and Parkinson's disease. Another area of interest is the investigation of (1,2-Diethylpyrazolidin-3-yl)methanamine's potential use as an antioxidant and anti-inflammatory agent. Further research is also needed to fully understand the mechanism of action of (1,2-Diethylpyrazolidin-3-yl)methanamine and its potential side effects.

Synthesis Methods

(1,2-Diethylpyrazolidin-3-yl)methanamine can be synthesized using various methods, including the reaction of 1,2-diaminopropane with ethyl acrylate, followed by a catalytic hydrogenation step. Another method involves the reaction of 1,2-diaminopropane with ethyl acrylate in the presence of a reducing agent such as sodium borohydride. Both methods have been shown to yield high purity (1,2-Diethylpyrazolidin-3-yl)methanamine.

Scientific Research Applications

(1,2-Diethylpyrazolidin-3-yl)methanamine has been extensively studied for its potential therapeutic properties, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. (1,2-Diethylpyrazolidin-3-yl)methanamine has also been investigated for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine levels in the brain.

properties

CAS RN

155429-85-9

Product Name

(1,2-Diethylpyrazolidin-3-yl)methanamine

Molecular Formula

C8H19N3

Molecular Weight

157.26 g/mol

IUPAC Name

(1,2-diethylpyrazolidin-3-yl)methanamine

InChI

InChI=1S/C8H19N3/c1-3-10-6-5-8(7-9)11(10)4-2/h8H,3-7,9H2,1-2H3

InChI Key

BNSMOUZZWZVPJS-UHFFFAOYSA-N

SMILES

CCN1CCC(N1CC)CN

Canonical SMILES

CCN1CCC(N1CC)CN

synonyms

3-Pyrazolidinemethanamine, 1,2-diethyl-

Origin of Product

United States

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